(2Z,4E)-2,4-Decadienal (2Z,4E)-2,4-Decadienal
Brand Name: Vulcanchem
CAS No.: 5910-88-3
VCID: VC17970449
InChI: InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8-
SMILES:
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(2Z,4E)-2,4-Decadienal

CAS No.: 5910-88-3

Cat. No.: VC17970449

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

(2Z,4E)-2,4-Decadienal - 5910-88-3

Specification

CAS No. 5910-88-3
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (2Z,4E)-deca-2,4-dienal
Standard InChI InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8-
Standard InChI Key JZQKTMZYLHNFPL-MUIOLIGRSA-N
Isomeric SMILES CCCCC/C=C/C=C\C=O
Canonical SMILES CCCCCC=CC=CC=O

Introduction

Structural Characteristics and Isomerism

Molecular Configuration

(2Z,4E)-2,4-Decadienal is an unsaturated aldehyde with the IUPAC name (2Z,4E)-deca-2,4-dienal. Its structure features a decenyl chain terminating in an aldehyde group (-CHO), with double bonds at positions 2 and 4. The Z configuration at C2 and E configuration at C4 create a conjugated system that significantly impacts its reactivity and physical properties .

Key structural identifiers:

  • CAS Registry: 5910-88-3 (for the (2Z,4E) isomer)

  • SMILES: CCCCC/C=C\C=C/C=O

  • InChIKey: JZQKTMZYLHNFPL-NMMTYZSQSA-N

Isomeric Variants

The positional and geometric isomerism of 2,4-decadienal results in distinct compounds with varying chemical and sensory profiles:

IsomerCAS NumberConfigurationKey Properties
(2E,4Z)-2,4-Decadienal2363-88-4 E,ZFatty odor, lipid oxidation product
(2E,4E)-2,4-Decadienal25152-84-5 E,EStrong fried-food aroma
(2Z,4E)-2,4-Decadienal5910-88-3 Z,ELess studied, niche applications

The (2Z,4E) isomer is less common in nature compared to its (E,E) and (E,Z) counterparts, which are frequently detected in thermally processed foods .

Synthesis and Natural Occurrence

Industrial Synthesis

(2Z,4E)-2,4-Decadienal is synthesized via controlled oxidation of polyunsaturated fatty acids (PUFAs) or through cross-aldol condensation reactions. For example:

  • Lipid Oxidation: Autoxidation of linoleic acid (C18:2) generates hydroperoxides, which decompose to form (2Z,4E)-2,4-decadienal among other volatiles .

  • Chemical Synthesis: A two-step process involving the Grignard reaction of octanal with propargyl alcohol, followed by partial hydrogenation to achieve the Z,E configuration .

Natural Sources

This compound is a minor constituent in:

  • Fried and roasted foods: Formed during the thermal degradation of cooking oils .

  • Plant tissues: Detected in trace amounts in cucumbers and melons, contributing to their green, fatty notes .

Physicochemical Properties

Basic Properties

PropertyValueMethod/Reference
Molecular Weight152.23 g/molCalculated
Boiling Point85–90°C (at 0.1 mmHg)Estimated
Solubility in WaterPractically insolubleExperimental
LogP (Octanol-Water)3.78Predicted

Spectroscopic Data

  • GC-MS: Major fragments at m/z 152 (M⁺), 123 (M⁺ – CHO), and 81 (C₅H₅O⁺) .

  • IR: Strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 970 cm⁻¹ (trans C-H bend) .

Applications and Functional Roles

Flavor and Fragrance Industry

(2Z,4E)-2,4-Decadienal is recognized by the Flavor and Extract Manufacturers Association (FEMA No. 3135) as a flavoring agent. It imparts:

  • Fried, fatty notes in snack foods and meat products .

  • Green, cucumber-like undertones in beverages and desserts .

Biological Significance

  • Antimicrobial Activity: Preliminary studies suggest inhibitory effects against E. coli and S. aureus at concentrations >500 ppm .

  • Lipid Peroxidation Marker: Elevated levels in oxidized oils correlate with rancidity development .

Analytical Methods for Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

The primary method for quantifying (2Z,4E)-2,4-Decadienal in complex matrices:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm)

  • Detection Limit: 0.1 µg/kg in vegetable oils .

Challenges in Isomer Differentiation

Distinguishing (2Z,4E)- from (2E,4Z)- isomers requires chiral columns or derivatization with dimethyl disulfide to stabilize double-bond geometry .

ParameterDescription
Skin IrritationMild irritant (Category 4, GHS)
Environmental FateReadily biodegradable (OECD 301F)

Regulatory Status

  • FDA: Generally Recognized as Safe (GRAS) for use in flavors .

  • EU: Approved under Regulation (EC) No 1334/2008 .

Future Research Directions

  • Stereoselective Synthesis: Developing catalysts to improve Z,E selectivity in industrial production .

  • Biological Pathways: Elucidating its role in plant defense mechanisms against herbivores .

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